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molecular formula C6H8N2O B111612 4-(Aminomethyl)pyridin-2(1H)-one CAS No. 131052-82-9

4-(Aminomethyl)pyridin-2(1H)-one

Cat. No. B111612
M. Wt: 124.14 g/mol
InChI Key: ZYOSFZHXYZSRMA-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

The starting material (2-methoxypyridin-4-yl)methanamine 56-2 in 3N HCl was refluxed at 110° C. for 12 hours. The reaction was taken to dryness by rotary evaporation to give crude 4-(aminomethyl)pyridin-2(1H)-one 56-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH2:9][NH2:10])[CH:6]=[CH:5][N:4]=1>Cl>[NH2:10][CH2:9][C:7]1[CH:6]=[CH:5][NH:4][C:3](=[O:2])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was taken to dryness by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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